Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Overview
Description
“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is an organic compound with the molecular formula C9H8BrNO5 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-bromo-2-methoxy-3-nitrobenzoate” were not found, similar compounds such as “Methyl 2-Bromo-3-nitrobenzoate” and “Methyl 3-Methoxy-2-nitrobenzoate” are synthesized from their respective benzoic acids and iodomethane .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methoxy-3-nitrobenzoate” consists of a benzene ring substituted with bromo, methoxy, and nitro groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 290.07 .Scientific Research Applications
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Crystallography
- The compound “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been studied in the field of crystallography .
- The crystal structure of this compound was determined using a combination of spectroscopic and single crystal X-ray diffraction techniques .
- The data collected during this study can be used to understand the molecular structure and properties of similar compounds .
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Medicinal Chemistry
- A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones have been synthesized and characterized .
- These compounds were evaluated in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
- Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose .
- Some of these compounds showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .
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Pharmaceutical Synthesis
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Synthesis of Antagonists
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Multistep Synthesis
- The compound “3-methylbenzoic acid” can be converted into “5-methyl-2-nitrobenzoic acid” through a multistep synthesis process .
- This process involves nitration, conversion from the nitro group to an amine, and bromination .
- The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .
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Synthesis of Anti-inflammatory Drug
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Chemical Synthesis
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Green Process for Synthesis of 5-methyl-2-nitrobenzoic acid
- A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed .
- This process utilizes a high selectivity of substrates and a green nitrating process .
- This makes control of the reaction rate much easier .
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Organic Synthesis
- The compound “3-methylbenzoic acid” can be converted into “5-methyl-2-nitrobenzoic acid” through a multistep synthesis process .
- This process involves nitration, conversion from the nitro group to an amine, and bromination .
- The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .
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Synthesis of Anticancer Drugs
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Pharmaceutical Intermediate
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Chemical Synthesis
Safety And Hazards
“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 5-bromo-2-methoxy-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXQLOPQTUYEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855809 | |
Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |
CAS RN |
67657-90-3 | |
Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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